N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENLHDCHEPURAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the intermediate 3,4-dihydroisoquinoline through the Pictet-Spengler reaction, followed by the attachment of thiophene-2-yl and o-tolyl groups. The final step involves the formation of the oxalamide linkage under mild conditions to avoid any decomposition of sensitive intermediates.
Industrial Production Methods: Industrial synthesis would likely involve optimization of the reaction steps mentioned above to maximize yield and purity. This could include the use of automated synthesis machines and high-throughput screening methods to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring may undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: The 3,4-dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.
Substitution: Various substitution reactions can occur at the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like m-CPBA for mild oxidation.
Reduction: Use of hydrogen gas with a palladium catalyst for reduction.
Substitution: Halogenation followed by nucleophilic substitution using base catalysts.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Tetrahydro derivatives from reduction.
Substituted thiophene and benzene derivatives from substitution.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential in enzyme inhibition or receptor modulation.
Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
Compared to other compounds with similar structures:
3,4-Dihydroisoquinolines: Provides a core structure for a variety of bioactive molecules.
Thiophene Derivatives: Known for their electronic properties and use in materials science.
Oxalamides: Serve as linkers or stabilizers in complex molecular assemblies.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Activity
- Dihydroisoquinoline vs. Benzyl/Pyridyl Groups: The target’s dihydroisoquinoline moiety distinguishes it from flavor-oriented oxalamides (e.g., S336), which prioritize methoxybenzyl and pyridyl groups for umami receptor binding .
- Thiophen-2-yl vs. Pyridyl/Aryl Groups : The thiophene ring in the target compound may enhance lipophilicity compared to pyridyl groups in S336 or dichlorophenyl groups in piperazine-linked oxalamides . Thiophene’s electron-rich nature could also influence metabolic stability or CYP interactions .
- o-Tolyl vs.
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a compound that has garnered attention for its potential biological activities. This section delves into its structure, synthesis, and biological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 434.4 g/mol. Its structure includes a dihydroisoquinoline moiety, a thiophene ring, and an oxalamide functional group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5 |
| Molecular Weight | 434.4 g/mol |
| CAS Number | 898417-02-2 |
Antiparasitic Effects
Recent studies have highlighted the antiparasitic properties of compounds similar to this compound. For example, compounds containing the dihydroisoquinoline structure have shown effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism involves the induction of reactive oxygen species (ROS), leading to cellular disruption in parasites.
In a study assessing various derivatives, compounds with similar structural features exhibited EC50 values below 10 μM against several pathogenic protozoa, indicating strong antiparasitic activity .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Research indicates that derivatives of dihydroisoquinoline possess the ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with oxalamide linkages have been shown to interfere with key signaling pathways in cancer cells, leading to growth inhibition .
Case Studies
Case Study 1: Antiparasitic Activity
A recent study synthesized a series of dihydroisoquinoline derivatives and tested their efficacy against Leishmania species. The results demonstrated that certain derivatives significantly increased ROS levels in treated cells compared to untreated controls. The selectivity index for these compounds was found to be promising, suggesting their potential as therapeutic agents for tropical diseases .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of oxalamide derivatives in breast cancer cell lines. The study reported that one specific derivative demonstrated a dose-dependent inhibition of cell viability with an IC50 value of 15 μM. Mechanistic studies revealed that this compound induced apoptosis via the mitochondrial pathway, confirming its potential as a lead candidate for further development .
Q & A
Q. What are the key structural motifs in this compound, and how do they influence its reactivity and biological activity?
The compound integrates three critical motifs:
- Dihydroisoquinoline : Enhances binding to aromatic receptors (e.g., serotonin or dopamine receptors) due to its planar, electron-rich structure .
- Thiophene : Increases metabolic stability compared to benzene and contributes to π-π stacking interactions in enzyme binding pockets .
- o-Tolyl group : Ortho-substitution sterically hinders rotational freedom, potentially improving target selectivity .
Methodological Insight: Use computational tools (e.g., molecular docking) to predict interactions with biological targets. Validate via NMR titration assays to map binding sites .
Q. What are the standard synthetic routes for this compound, and what are the critical reaction intermediates?
Synthesis typically involves:
Formation of the dihydroisoquinoline-thiophene ethylamine intermediate via reductive amination of 3,4-dihydroisoquinoline with thiophen-2-yl-acetaldehyde .
Oxalamide coupling : Reacting the intermediate with o-tolyl oxalyl chloride under anhydrous conditions (e.g., DCM, triethylamine catalyst) .
Key challenge: Purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : 1H/13C NMR confirms regiochemistry of the oxalamide bond and o-tolyl substitution (e.g., aromatic proton splitting patterns) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight .
- IR Spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and secondary amide bands .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?
The compound lacks chiral centers in its current form, but derivatives may require enantioselective synthesis. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during oxalamide coupling to induce asymmetry .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
Data contradiction: Some studies report low enantiomeric excess (ee) (<70%) with BINOL, while others achieve >90% ee using Proline-derived catalysts .
Q. How does the thiophene moiety affect metabolic stability compared to furan or benzene analogs?
- In vitro assays : Compare microsomal half-life (T½) of thiophene vs. furan analogs using human liver microsomes. Thiophene’s sulfur atom reduces oxidative metabolism by CYP450 enzymes .
- Data conflict : Some studies report thiophene-mediated hepatotoxicity due to reactive metabolite formation (e.g., thiophene S-oxide), necessitating glutathione trapping assays .
Q. What computational models best predict the compound’s pharmacokinetic properties?
- QSAR models : Correlate logP (experimental: ~2.8) with cellular permeability using Molinspiration or SwissADME .
- MD simulations : Simulate blood-brain barrier penetration (predicted high due to moderate logP and low polar surface area) .
Limitation: Models may underestimate protein binding effects, requiring in vivo validation .
Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved?
- Source of variability : Differences in assay conditions (e.g., ATP concentration in kinase assays).
- Methodology :
- Standardize assays using the same cell line (e.g., HEK293) and ATP concentration (1 mM).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Experimental Design and Data Analysis
Q. Design a protocol to evaluate its potential as a kinase inhibitor.
In vitro kinase assay : Test against a panel of 50 kinases (e.g., JAK2, EGFR) at 10 µM.
Dose-response analysis : Calculate IC50 for hits using 8-point dilution (0.1–100 µM).
Cellular validation : Measure phospho-target levels in cancer cell lines (e.g., A549) via Western blot .
Q. How to assess oxidative stability under physiological conditions?
- Forced degradation : Incubate in H2O2 (0.3% v/v) at 37°C for 24h. Monitor degradation via UPLC-MS .
- Identify metabolites : Use high-resolution MS (e.g., Q-TOF) to detect sulfoxide/sulfone derivatives .
Structural Modification Strategies
Q. What substitutions on the o-tolyl group could enhance target selectivity?
- Electron-withdrawing groups (e.g., -CF3 at para position): Improve affinity for hydrophobic binding pockets .
- Bulkier substituents (e.g., naphthyl): Reduce off-target binding but may lower solubility .
Q. How to improve aqueous solubility without compromising activity?
- PEGylation : Attach polyethylene glycol (PEG) to the oxalamide nitrogen.
- Prodrug approach : Introduce phosphate groups metabolized in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
